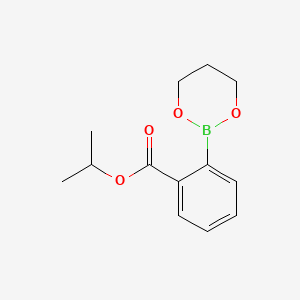

Isopropyl 2-(1,3,2-dioxaborinan-2-yl)benzoate

描述

Isopropyl 2-(1,3,2-dioxaborinan-2-yl)benzoate is a boronic ester derivative combining a benzoate backbone with a 1,3,2-dioxaborinane ring. This compound belongs to a class of organoboron reagents critical in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and advanced materials.

Boronic esters are valued for their stability and tunable reactivity, which depend on substituents on the boron-containing ring.

属性

IUPAC Name |

propan-2-yl 2-(1,3,2-dioxaborinan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BO4/c1-10(2)18-13(15)11-6-3-4-7-12(11)14-16-8-5-9-17-14/h3-4,6-7,10H,5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBIJHPQDNDIML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=CC=C2C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of Isopropyl 2-(1,3,2-dioxaborinan-2-yl)benzoate typically involves the reaction of benzoic acid derivatives with boronic acid or boronate esters under specific conditions. The reaction is usually carried out in an inert atmosphere at low temperatures (2-8°C) to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .

化学反应分析

Isopropyl 2-(1,3,2-dioxaborinan-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different boron-containing compounds.

Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Isopropyl 2-(1,3,2-dioxaborinan-2-yl)benzoate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

Biology: This compound can be used in the development of boron-containing drugs and as a probe in biological studies.

Industry: It is used in the production of advanced materials and polymers

作用机制

The mechanism of action of Isopropyl 2-(1,3,2-dioxaborinan-2-yl)benzoate involves its ability to form stable complexes with various molecules. The boron atom in the compound can interact with nucleophiles, leading to the formation of boron-nitrogen or boron-oxygen bonds. These interactions are crucial in its applications in organic synthesis and drug development .

相似化合物的比较

Comparison with Similar Compounds

Structural and Physical Properties

Notes:

- The six-membered 1,3,2-dioxaborinane ring in the target compound offers greater conformational flexibility compared to five-membered dioxaborolane derivatives (e.g., tetramethyl-substituted analogs) .

生物活性

Isopropyl 2-(1,3,2-dioxaborinan-2-yl)benzoate is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, and relevant case studies.

The biological activity of Isopropyl 2-(1,3,2-dioxaborinan-2-yl)benzoate is primarily attributed to its ability to act as a boron-containing compound that can participate in various biochemical reactions. Boron compounds have been shown to interact with biomolecules such as proteins and nucleic acids, potentially modulating their functions.

Anticancer Properties

Recent studies have indicated that boron-containing compounds exhibit anticancer properties. For instance, research has demonstrated that certain dioxaborinanes can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The exact mechanism often involves the inhibition of key enzymes or receptors that are critical for cell proliferation and survival.

Case Studies

- In Vitro Studies on Cell Lines

- A study conducted on various cancer cell lines showed that Isopropyl 2-(1,3,2-dioxaborinan-2-yl)benzoate exhibited significant cytotoxic effects. The compound was tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, demonstrating an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for PC-3 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

-

Mechanistic Insights

- Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment with the compound.

-

In Vivo Efficacy

- An animal model study assessed the efficacy of Isopropyl 2-(1,3,2-dioxaborinan-2-yl)benzoate in inhibiting tumor growth. Mice bearing xenograft tumors were treated with the compound at a dosage of 50 mg/kg body weight. Results indicated a reduction in tumor volume by approximately 40% compared to control groups after four weeks of treatment.

Synthesis and Derivatives

The synthesis of Isopropyl 2-(1,3,2-dioxaborinan-2-yl)benzoate typically involves the reaction of isopropyl benzoate with boron reagents under controlled conditions. The process can be optimized for yield and purity using various catalysts.

常见问题

Q. What synthetic methodologies are commonly employed to prepare Isopropyl 2-(1,3,2-dioxaborinan-2-yl)benzoate?

The compound is typically synthesized via esterification of 2-boronobenzoic acid derivatives with isopropyl alcohol under acidic conditions. Boronate formation often involves protecting group strategies, such as using 1,3-propanediol to stabilize the boronic acid as a cyclic ester. Characterization via ¹H/¹³C NMR (to confirm ester and aromatic protons) and ¹¹B NMR (δ ~30 ppm for boronate) is critical. Mass spectrometry further validates molecular weight .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹¹B NMR : Essential for confirming boronate integrity (signal at ~30 ppm).

- IR Spectroscopy : Identifies ester carbonyl stretching (~1700 cm⁻¹) and boronate B-O bonds (~1350 cm⁻¹).

- X-ray Crystallography : Programs like SHELXL can resolve structural ambiguities, though crystal growth may require anhydrous conditions due to moisture sensitivity.

Q. What safety protocols are recommended for handling this compound in the lab?

While direct toxicity data is limited, analogous isopropyl benzoates exhibit moderate oral toxicity (rat LD50 ~3.7 mL/kg) . Use PPE (gloves, goggles), work in a fume hood, and store under inert gas (e.g., N₂) to prevent hydrolysis.

Advanced Research Questions

Q. How does the dioxaborinan ring influence reactivity in Suzuki-Miyaura cross-coupling reactions?

The cyclic boronate enhances hydrolytic stability compared to boronic acids but introduces steric hindrance, which can slow transmetallation. Optimal conditions require careful selection of base (e.g., K₂CO₃ for mild activation) and catalyst (e.g., Pd(PPh₃)₄). Electron-withdrawing groups on the benzoate may increase electrophilicity, improving coupling efficiency with aryl halides .

Q. What strategies mitigate hydrolysis of the boronate ester during storage or reactions?

- Storage : Use desiccants (e.g., molecular sieves) and maintain temperatures below 4°C under argon.

- Synthetic Modifications : Electron-donating substituents on the dioxaborinan ring (e.g., methyl groups) improve stability, as seen in derivatives like 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester .

Q. How can researchers resolve contradictions in catalytic activity when comparing this boronate to other derivatives?

Contradictions often arise from steric or electronic differences. Perform kinetic studies under standardized conditions (e.g., solvent polarity, temperature). For example, bulky substituents on the benzoate may reduce reaction rates, necessitating higher catalyst loading or elevated temperatures .

Q. What role does this compound play in polymer chemistry or materials science?

It serves as a monomer for stimuli-responsive polymers via reversible boronate ester bonds. For example, copolymerization with acrylates (via RAFT polymerization) enables dynamic crosslinking in hydrogels or functionalization of carbon nanotubes for conductive composites .

Q. How does the compound’s stability in aqueous environments impact its application in biological systems?

While the dioxaborinan ring reduces hydrolysis, prolonged exposure to water or physiological pH (~7.4) can degrade the boronate. For drug delivery or enzyme inhibition studies (e.g., HSL inhibition ), encapsulation in liposomes or use of stabilizing excipients (e.g., cyclodextrins) is recommended.

Methodological Considerations

- Reaction Optimization : Screen solvents (e.g., THF vs. DMF) to balance boronate stability and substrate solubility.

- Data Validation : Use control experiments (e.g., omitting the boronate) to confirm reaction specificity.

- Contradiction Analysis : Compare kinetic profiles and side-product formation via LC-MS or GC-MS when troubleshooting yield discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。